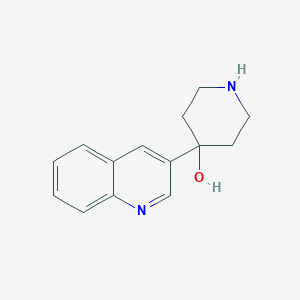

4-(Quinolin-3-yl)piperidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16N2O |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

4-quinolin-3-ylpiperidin-4-ol |

InChI |

InChI=1S/C14H16N2O/c17-14(5-7-15-8-6-14)12-9-11-3-1-2-4-13(11)16-10-12/h1-4,9-10,15,17H,5-8H2 |

InChI Key |

WFXBXFIBOGFREF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(C2=CC3=CC=CC=C3N=C2)O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Transformations of 4 Quinolin 3 Yl Piperidin 4 Ol and Its Analogues

Methodologies for the Construction of the 4-(Quinolin-3-yl)piperidin-4-ol (B6149873) Core Structure

The assembly of the 4-(Quinolin-3-yl)piperidin-4-ol core structure can be achieved through various synthetic routes, often involving the strategic coupling of pre-functionalized quinoline (B57606) and piperidine (B6355638) precursors.

Modular Synthesis Approaches for Quinoline-Piperidine Conjugates

Modular synthesis provides a flexible and efficient strategy for the construction of diverse libraries of quinoline-piperidine conjugates. These approaches typically involve the coupling of a quinoline moiety with a piperidine ring through the formation of a carbon-carbon or carbon-nitrogen bond.

One common strategy involves the reaction of a functionalized quinoline, such as a haloquinoline or a quinoline boronic acid, with a suitable piperidine derivative. For instance, a 3-bromoquinoline (B21735) can undergo a nucleophilic substitution reaction with 4-hydroxypiperidine (B117109). Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, offer a powerful means to connect the two heterocyclic rings.

Another modular approach is the reductive amination of a quinoline carboxaldehyde with a piperidine derivative. nih.gov This method allows for the introduction of various substituents on both the quinoline and piperidine rings, providing access to a wide array of analogues. nih.govresearchgate.net For example, the reaction of quinoline-3-carbaldehyde with a protected 4-hydroxypiperidine, followed by reduction, would yield the desired scaffold.

The Dieckmann condensation is another classical method that can be adapted for the synthesis of 4-piperidones, which are key precursors to 4-hydroxypiperidines. dtic.mil This intramolecular cyclization of a diester can be followed by functionalization to introduce the quinoline moiety.

| Reaction Type | Quinoline Precursor | Piperidine Precursor | Key Reagents/Catalysts | Reference |

| Nucleophilic Substitution | 3-Haloquinoline | 4-Hydroxypiperidine | Base | N/A |

| Suzuki Coupling | 3-Quinolineboronic acid | 4-Halopiperidin-4-ol | Palladium catalyst, Base | N/A |

| Reductive Amination | Quinoline-3-carboxaldehyde | 4-Hydroxypiperidine | Reducing agent (e.g., NaBH(OAc)₃) | nih.govresearchgate.net |

| Dieckmann Condensation | N/A | Diethyl bis(2-ethoxycarbonylethyl)amine | Base (e.g., NaOEt) | dtic.mil |

Stereoselective Synthesis of 4-(Quinolin-3-yl)piperidin-4-ol Derivatives

The stereochemistry of the 4-hydroxypiperidine moiety can significantly influence the biological activity of the final compound. Therefore, the development of stereoselective synthetic methods is of great importance.

One approach to achieve stereocontrol is through the use of chiral catalysts or ligands in hydrogenation or reduction reactions of precursor molecules. nih.gov For example, the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt can lead to the formation of a specific stereoisomer of the piperidine ring.

Another strategy involves the use of chiral auxiliaries or starting materials derived from the chiral pool. The diastereoselective reductive cyclization of amino acetals, prepared from a nitro-Mannich reaction, can be employed to control the stereochemistry of the resulting piperidine. nih.gov Furthermore, the stereodivergent synthesis of aldol (B89426) products using pseudo-C₂ symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione has been reported, offering a pathway to stereochemically defined piperidine derivatives. mdpi.com

Functionalization and Derivatization Reactions of the Piperidine and Quinoline Moieties

Once the core 4-(quinolin-3-yl)piperidin-4-ol structure is assembled, further functionalization of both the piperidine and quinoline rings can be undertaken to explore structure-activity relationships.

Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a common site for modification. Alkylation, acylation, and sulfonylation reactions can be readily performed to introduce a variety of substituents. These modifications can influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its pharmacokinetic profile.

For example, the piperidine nitrogen can be functionalized with alkyl groups, aryl groups, or more complex side chains. researchgate.netencyclopedia.pub The reaction of the piperidine with various sulfonyl chlorides or acid chlorides in the presence of a base can yield the corresponding sulfonamides and amides. nih.gov

| Modification | Reagent | Conditions | Reference |

| N-Alkylation | Alkyl halide | Base | researchgate.net |

| N-Acylation | Acid chloride/Anhydride | Base | nih.gov |

| N-Sulfonylation | Sulfonyl chloride | Base | nih.gov |

| Reductive Amination | Aldehyde/Ketone | Reducing agent | researchgate.net |

Substituent Effects on the Quinoline Ring System

Recent advances in C-H functionalization have provided powerful tools for the direct introduction of substituents at various positions of the quinoline ring, which were previously difficult to access. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation

The unambiguous structural confirmation of 4-(quinolin-3-yl)piperidin-4-ol and its analogues relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the connectivity of atoms within the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the protons on both the quinoline and piperidine rings. tees.ac.ukarabjchem.orgnih.gov ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which can further support the proposed structure. tees.ac.ukarabjchem.org High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy is employed to identify the presence of key functional groups. For 4-(quinolin-3-yl)piperidin-4-ol, characteristic absorption bands would be observed for the O-H stretch of the hydroxyl group, the N-H stretch of the piperidine amine, and the C=C and C=N stretching vibrations of the quinoline ring. tees.ac.ukarabjchem.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to study the electronic transitions within the quinoline chromophore. The absorption maxima can be influenced by the substituents on the quinoline ring. tees.ac.uknih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms. For 4-(Quinolin-3-yl)piperidin-4-ol and its analogues, ¹H and ¹³C NMR are fundamental in confirming the connectivity of the quinoline and piperidine rings.

In the ¹H NMR spectrum of a related compound, 1-(quinolin-3-yl)piperidin-2-ol, the chemical shifts provide a clear map of the proton environments. nih.gov The aromatic protons of the quinoline ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets, triplets, etc.) and coupling constants (J values) are instrumental in assigning the substitution pattern on the quinoline nucleus. For a 3-substituted quinoline, characteristic signals for H2, H4, and the protons on the benzo-fused ring would be expected.

The protons on the piperidine ring of 4-(Quinolin-3-yl)piperidin-4-ol would exhibit signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom are typically deshielded and appear at a lower field compared to the other piperidine protons. The presence of the hydroxyl group at the C4 position would influence the chemical shifts of the neighboring protons. The hydroxyl proton itself would present as a broad singlet, the position of which can be concentration and solvent-dependent, though its presence can be confirmed by D₂O exchange.

A study on 1-(quinolin-3-yl)piperidin-2-ol utilized Gauge Including Atomic Orbital (GIAO) calculations to compare theoretical and experimental ¹H NMR chemical shifts, which can be a powerful tool for the definitive assignment of complex spectra. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Quinoline-Piperidine Scaffold (Note: This table is a representative example based on related structures and is intended for illustrative purposes.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Quinoline H2 | ~8.7 (s) | ~150 |

| Quinoline H4 | ~8.0 (s) | ~135 |

| Quinoline H5-H8 | 7.5-7.8 (m) | 127-130 |

| Piperidine H2, H6 (axial & equatorial) | 2.8-3.2 (m) | ~45 |

| Piperidine H3, H5 (axial & equatorial) | 1.7-2.0 (m) | ~35 |

| Piperidine OH | Variable (br s) | - |

| Quinoline C2 | - | ~150 |

| Quinoline C3 | - | ~125 |

| Quinoline C4 | - | ~148 |

| Quinoline C4a | - | ~128 |

| Quinoline C5-C8 | - | 127-130 |

| Quinoline C8a | - | ~147 |

| Piperidine C2, C6 | - | ~45 |

| Piperidine C3, C5 | - | ~35 |

| Piperidine C4 | - | ~70 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate the structure of a compound.

For 4-(Quinolin-3-yl)piperidin-4-ol, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn confirms its elemental composition. The fragmentation patterns observed in the mass spectrum, often induced by techniques like electrospray ionization (ESI-MS/MS), offer valuable structural insights. researchgate.net

The fragmentation of 4-(Quinolin-3-yl)piperidin-4-ol would likely proceed through several characteristic pathways. A common fragmentation for piperidine alkaloids is the neutral loss of a water molecule from the molecular ion, which would be indicative of the hydroxyl group. researchgate.net Another expected fragmentation pathway would involve the cleavage of the bond between the quinoline and piperidine rings, leading to ions corresponding to the individual heterocyclic systems. The stability of the quinoline cation would make this a favorable fragmentation. Further fragmentation of the piperidine ring could occur through cleavage at the bonds alpha to the nitrogen atom.

In a study of styrylquinoline-benzimidazole hybrids, high-resolution mass spectrometry was crucial for the characterization of the synthesized compounds. researchgate.net Similarly, for piperidine alkaloids, ESI-MS/MS and electron ionization mass spectrometry (EI-MS) provided complementary information for structural elucidation. researchgate.net

Table 2: Predicted Key Mass Spectrometry Fragments for 4-(Quinolin-3-yl)piperidin-4-ol (Note: This table is predictive and based on common fragmentation patterns of related structures.)

| Fragment | Proposed Structure | Significance |

| [M+H]⁺ | The protonated molecular ion | Confirms the molecular weight |

| [M+H - H₂O]⁺ | Loss of water from the piperidinol ring | Indicates the presence of a hydroxyl group |

| [C₉H₇N]⁺ | Quinoline cation | Shows the presence of the quinoline moiety |

| [C₅H₁₀NO]⁺ | Piperidin-4-ol cation | Indicates the piperidine portion of the molecule |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information regarding the functional groups and electronic properties of molecules, respectively.

The IR spectrum of 4-(Quinolin-3-yl)piperidin-4-ol would display characteristic absorption bands for its constituent functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the piperidine ring would likely appear in a similar region, potentially overlapping with the O-H stretch. The C-H stretching vibrations of the aromatic quinoline ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperidine ring would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region. mdpi.com The C-N stretching vibrations of the piperidine ring are expected in the 1000-1250 cm⁻¹ range. The experimental and calculated FT-IR spectra of related quinoline derivatives have shown good correlation, aiding in the assignment of vibrational modes. mdpi.com The IR spectrum of a related compound, 1-(quinolin-3-yl)piperidin-2-ol, has been analyzed in detail, providing a solid reference for the expected vibrational frequencies. nih.gov

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of 4-(Quinolin-3-yl)piperidin-4-ol would be dominated by the chromophoric quinoline system. Quinoline itself exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic system. The substitution on the quinoline ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift). Studies on quinoline-fused phthalocyanines have demonstrated how modifications to the quinoline moiety affect their UV-Vis spectra. researchgate.net The piperidine moiety, being saturated, does not absorb significantly in the UV-Vis region. The electronic properties, such as the HOMO-LUMO energy gap, which can be related to the UV-Vis spectrum, have been reported for the analogue 1-(quinolin-3-yl)piperidin-2-ol. nih.gov

Table 3: Expected Spectroscopic Data for 4-(Quinolin-3-yl)piperidin-4-ol

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-9.0 ppm), Piperidine protons (δ 1.5-3.5 ppm), OH proton (variable) |

| ¹³C NMR | Aromatic carbons (δ 120-150 ppm), Piperidine carbons (δ 30-75 ppm) |

| Mass Spectrometry | Molecular ion peak, fragment for loss of H₂O, fragments for quinoline and piperidine moieties |

| Infrared (IR) Spectroscopy | O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C=C and C=N stretches (~1450-1650 cm⁻¹) |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the quinoline chromophore |

Structure Activity Relationship Sar Elucidation of 4 Quinolin 3 Yl Piperidin 4 Ol Derivatives

Identification of Pharmacophoric Features for Bioactivity

The fundamental structure of 4-(quinolin-3-yl)piperidin-4-ol (B6149873) presents several key pharmacophoric features that are essential for its interaction with biological targets. A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this class of compounds, the core pharmacophore can be deconstructed into the quinoline (B57606) ring, the piperidine (B6355638) ring, and the hydroxyl group at the 4-position of the piperidine ring.

The quinoline moiety, a bicyclic aromatic system containing a nitrogen atom, is a common scaffold in medicinal chemistry, known for its diverse biological activities including anticancer, antibacterial, and antiviral properties. mdpi.comnih.gov Its aromatic nature allows for potential π-π stacking interactions with aromatic residues in the binding site of a target protein. The nitrogen atom can act as a hydrogen bond acceptor, further anchoring the molecule within the binding pocket.

The piperidine ring, a six-membered saturated heterocycle, provides a three-dimensional character to the molecule and can adopt various conformations. nih.gov The nitrogen atom within the piperidine ring is a key feature, often serving as a point for substitution to modulate the compound's properties. nih.gov The piperidin-4-one nucleus, a precursor to the 4-ol, is recognized as a versatile pharmacophore with a wide range of pharmacological activities, including anticancer and anti-HIV effects. nih.gov The hydroxyl group at the 4-position of the piperidine ring is a critical hydrogen bond donor and acceptor, significantly influencing the molecule's polarity and its ability to form specific interactions with the biological target.

Impact of Quinoline Ring Substitution Patterns on Biological Response

Modifications to the quinoline ring of 4-(quinolin-3-yl)piperidin-4-ol derivatives have a profound impact on their biological activity. The position and nature of substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a particular target.

Research on various quinoline-based compounds has demonstrated the importance of substitution patterns. For instance, in a series of 4-phenoxyquinoline derivatives, substitutions on the phenoxy group were found to be critical for their inhibitory activity against platelet-derived growth factor receptor (PDGFr) tyrosine kinase. nih.gov Specifically, benzoyl and benzamide (B126) substitutions at the 4-position of the phenoxy group led to potent and selective inhibitors. nih.gov

Furthermore, studies on quinolin-4-ones have shown that a fluorine atom at the C6 position is often optimal for biological activity. mdpi.com The substituent at the C7 position is crucial for direct interaction with biological targets like topoisomerase II, with aromatic rings at this position enhancing antitumor properties. mdpi.com A methoxy (B1213986) group at the C8 position has also been shown to be beneficial. mdpi.com These findings from related quinoline structures suggest that similar strategic substitutions on the quinoline ring of 4-(quinolin-3-yl)piperidin-4-ol could significantly modulate its biological profile. The introduction of various functional groups can fine-tune the electronic and steric properties of the quinoline scaffold, leading to enhanced efficacy and target selectivity. rsc.org

Role of Piperidine Moiety Modifications in Activity and Selectivity

The piperidine moiety of 4-(quinolin-3-yl)piperidin-4-ol offers a versatile handle for chemical modification to fine-tune the pharmacological properties of the derivatives. The nitrogen atom of the piperidine ring is a primary site for substitution, and alterations at this position can significantly impact activity, selectivity, and pharmacokinetic parameters.

Studies on various piperidine-containing compounds have highlighted the importance of the substituent on the piperidine nitrogen. For example, in a series of piperidinylpyrrolopyridines, the nature of the acid chain attached to the piperidine nitrogen was a key determinant of their in vivo duration of action and sedative properties. researchgate.net Similarly, for a series of 1-aryl-3-piperidin-4-yl-urea derivatives acting as CXCR3 receptor antagonists, substitutions on the piperidine nitrogen were crucial for improving potency and physicochemical properties. nih.gov

The introduction of different groups on the piperidine nitrogen can influence the molecule's lipophilicity, basicity, and steric bulk. These changes can affect how the molecule interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME). For instance, the addition of a bulky substituent might enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. Conversely, a more polar substituent could improve aqueous solubility and alter the compound's distribution in the body. The piperidine ring itself is a common feature in many approved drugs, highlighting its importance in drug design. nih.govencyclopedia.pub

Conformational Analysis and Stereochemical Influences on SAR

The three-dimensional arrangement of atoms in a molecule, its conformation and stereochemistry, plays a critical role in its interaction with chiral biological macromolecules like proteins and nucleic acids. For 4-(quinolin-3-yl)piperidin-4-ol derivatives, which contain a chiral center at the C4 position of the piperidine ring when appropriately substituted, the stereochemistry can have a profound impact on the structure-activity relationship.

The piperidine ring can exist in different chair and boat conformations, and the orientation of the quinoline and hydroxyl groups will be dictated by the preferred conformation. The relative orientation of these key pharmacophoric elements is crucial for optimal binding to a biological target. The synthesis of specific stereoisomers and the determination of their absolute configuration are therefore essential for a complete understanding of the SAR.

Research on related piperidin-4-ol derivatives has demonstrated the importance of stereochemistry. researchgate.net The orientation of substituents on the piperidine ring can significantly affect the molecule's shape and its ability to fit into a specific binding site. For example, the axial or equatorial position of a substituent can lead to different biological activities. A detailed conformational analysis, often aided by computational modeling and spectroscopic techniques, is necessary to rationalize the observed SAR and to guide the design of more potent and selective analogs. researchgate.net The stereoselective synthesis of piperidin-4-ones, the precursors to the 4-ol derivatives, is an area of active research, underscoring the importance of stereochemistry in this class of compounds. nih.gov

Computational Chemistry and Molecular Modeling in the Research of 4 Quinolin 3 Yl Piperidin 4 Ol

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a small molecule drug candidate, might interact with a protein target at the atomic level.

While specific docking studies on 4-(Quinolin-3-yl)piperidin-4-ol (B6149873) are not extensively documented in publicly available literature, research on analogous quinoline (B57606) and quinazolinone structures provides significant insights into their potential binding modes and affinities with various biological targets. For instance, studies on quinoline-based compounds have demonstrated their potential as inhibitors of enzymes like elastase. In one such study, a quinoline-based iminothiazoline derivative showed a strong binding affinity to elastase, with a calculated docking score indicating stable interactions within the enzyme's binding pocket. nih.gov The interactions were characterized by hydrogen bonding and hydrophobic contacts with key amino acid residues. nih.gov Similarly, quinoline-pyrimidine hybrid compounds have been docked against cancer-related protein targets, revealing potential binding hot-spot residues crucial for their cytotoxic effects. nih.gov These studies on related structures suggest that the quinoline moiety of 4-(Quinolin-3-yl)piperidin-4-ol could play a critical role in anchoring the molecule within the active site of various enzymes.

Computational studies have been pivotal in understanding the inhibition of key bacterial enzymes by quinoline and quinazolinone derivatives, which are structurally related to 4-(Quinolin-3-yl)piperidin-4-ol.

DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibiotics. Molecular dynamics simulations of a quinoline analog, N-benzylquinoline-8-sulfonamide, have shown its potential to inhibit DNA gyrase subunit A (GyrA). nih.gov These simulations revealed the dynamic stability of the ligand-enzyme complex and strong binding energetics. nih.gov In another study, computer-aided design led to the discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as inhibitors of the DNA gyrase subunit B (GyrB). nih.gov Docking studies identified a 4-hydroxy-2-quinolone fragment as essential for GyrB inhibition. nih.gov These findings suggest that the quinoline core of 4-(Quinolin-3-yl)piperidin-4-ol could potentially interact with the ATP-binding site of GyrB or the DNA-binding site of GyrA.

Dihydrofolate Reductase (DHFR): DHFR is another important enzyme target, particularly in cancer and infectious diseases. Molecular modeling studies of quinazoline (B50416) analogs, which share a bicyclic aromatic system with quinolines, have been used to assess their fit within the active site of human DHFR. nih.gov These studies have helped in designing potent DHFR inhibitors by optimizing the functional groups to enhance binding affinity. nih.gov The insights gained from these computational analyses of related compounds can inform the potential inhibitory mechanisms of 4-(Quinolin-3-yl)piperidin-4-ol against these enzymes.

Pharmacophore Modeling for Rational Drug Design and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity.

Ligand-based pharmacophore models are developed from a set of active molecules when the structure of the biological target is unknown. For quinazoline-based DHFR inhibitors, quantitative structure-activity relationship (QSAR) studies combined with molecular shape analysis have been used to develop predictive models. nih.gov These models can explain the variation in inhibitory activity based on the shape and electronic properties of the molecules, allowing for the design of new, more potent analogs. nih.gov

When the three-dimensional structure of the target protein is available, structure-based pharmacophore models can be generated. This involves identifying the key interaction points between the ligand and the protein in the docked complex. For quinoline derivatives targeting various enzymes, these features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that engage in π-π stacking interactions. nih.govnih.gov These pharmacophoric features, derived from studies on analogous compounds, can be used to virtually screen large compound libraries to identify novel scaffolds with the potential to bind to the target of interest.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, including its geometry, charge distribution, and orbital energies.

Research on a closely related compound, 1-(quinolin-3-yl)piperidin-2-ol, has utilized DFT to analyze its molecular structure and vibrational frequencies. nih.gov Such calculations can determine the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. nih.gov Furthermore, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity and the charge transfer that can occur within the molecule. nih.gov For dihydroquinolin-4(1H)-one derivatives, DFT calculations have been employed to investigate their reactivity and stability, helping to understand their potential as additives in various applications. nih.gov These quantum chemical methods can be applied to 4-(Quinolin-3-yl)piperidin-4-ol to predict its reactivity, stability, and various spectroscopic properties, which are crucial for its chemical characterization and understanding its potential biological activity.

Density Functional Theory (DFT) Applications in Conformational and Electronic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in the study of quinoline and piperidine (B6355638) derivatives to determine optimized molecular geometries and analyze their electronic properties. nih.govnih.gov For instance, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to obtain the most stable conformation of the molecule. nih.govnih.gov

In the conformational analysis of related piperidin-4-one derivatives, DFT has been used to establish the preferred orientations of substituent groups. rsc.org For example, in 1-Methyl 2,6-diphenyl piperidin-4-one, the piperidin ring is reported to adopt a twin chair conformation. orientjchem.org The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's behavior. nih.gov

Furthermore, DFT is instrumental in simulating spectroscopic data, such as FT-IR and FT-Raman spectra. orientjchem.orgnih.gov Theoretical calculations of vibrational frequencies can be compared with experimental spectra to validate the computed molecular structure. orientjchem.orgnih.gov

Natural Bond Orbital (NBO) Analysis of Intra-Molecular Interactions

In studies of similar heterocyclic compounds, NBO analysis has revealed significant charge transfer interactions. researchgate.net For example, the interaction between the lone pair of electrons on a nitrogen or oxygen atom and the antibonding orbitals of adjacent bonds can be quantified. These interactions, known as hyperconjugation, lead to a stabilization of the molecular system. The stabilization energy associated with these interactions can be calculated, providing a quantitative measure of their importance. researchgate.net In fagopyrins, which contain piperidine and pyrrolidine (B122466) substituents, NBO analysis has shown the possibility of forming new intramolecular hydrogen bonds, such as an O-H···N bond, which can compete with and even break stronger O-H···O bonds. nih.gov

HOMO-LUMO Energy Profiling and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govschrodinger.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govschrodinger.com Conversely, a small energy gap indicates a more reactive and polarizable molecule. nih.gov This energy gap can be calculated using DFT methods and is indicative of the potential for intramolecular charge transfer. nih.govscirp.org For example, in a study of quinoline, the HOMO-LUMO energy gap was calculated to be -4.83 eV, suggesting the possibility of charge transfer within the molecule. scirp.org

Table 1: Frontier Molecular Orbital Properties of a Quinoline Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Energy Gap (ΔE) | 4.830 |

Data derived from a study on quinoline. scirp.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is a 3D plot of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org

Different colors on the MEP map represent different electrostatic potential values. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, usually colored blue, are electron-poor and are the likely sites for nucleophilic attack. researchgate.net The MEP surface also provides insights into the shape, size, and charge distribution of the molecule. researchgate.netrsc.org This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for designing new molecules with specific reactivity patterns. chemrxiv.org

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction models are computational tools used in the early stages of drug discovery to estimate the pharmacokinetic properties of a compound. These predictions help in identifying candidates with favorable ADME profiles, thereby reducing the time and cost associated with experimental studies. nih.govresearchgate.net

For quinoline-containing compounds, various ADME parameters are often evaluated. These can include predictions for properties such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For example, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have utilized in silico methods to predict their ADME properties. nih.gov These computational assessments are critical for optimizing the drug-like characteristics of new chemical entities. researchgate.net

Future Research Directions and Translational Perspectives for 4 Quinolin 3 Yl Piperidin 4 Ol Chemistry

Strategies for Lead Optimization and Potency Enhancement

A primary focus of future research on 4-(Quinolin-3-yl)piperidin-4-ol (B6149873) would be lead optimization to enhance its potential therapeutic potency and selectivity. A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. mdpi.com

Key Optimization Strategies:

Modification of the Quinoline (B57606) Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the quinoline ring could significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to biological targets.

Hydroxyl Group Modification: The hydroxyl group on the piperidine (B6355638) ring is a key functional group that can participate in hydrogen bonding with target proteins. Esterification or etherification of this group could be explored to alter its hydrogen bonding capacity and improve metabolic stability.

A hypothetical lead optimization cascade for 4-(Quinolin-3-yl)piperidin-4-ol could involve the synthesis of a library of analogs with systematic variations at these key positions. These analogs would then be screened against a panel of biological targets to identify compounds with improved potency and a favorable preliminary safety profile.

Exploration of Novel Therapeutic Indications and Biological Pathways

The quinoline and piperidine nuclei are associated with a broad spectrum of pharmacological activities. mdpi.com Therefore, a key research direction would be to explore the potential therapeutic applications of 4-(Quinolin-3-yl)piperidin-4-ol and its derivatives across various disease areas.

Potential Therapeutic Areas and Biological Pathways:

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various pathways, including topoisomerase inhibition, kinase inhibition, and disruption of microtubule polymerization. Future studies could investigate the cytotoxic effects of 4-(Quinolin-3-yl)piperidin-4-ol derivatives against a panel of cancer cell lines and explore their mechanism of action.

Neuroprotective Effects: The piperidine scaffold is a common feature in many centrally acting drugs. Research could focus on evaluating the neuroprotective potential of 4-(Quinolin-3-yl)piperidin-4-ol in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. Potential mechanisms to investigate include inhibition of acetylcholinesterase, modulation of neurotransmitter receptors, or antioxidant effects.

Anti-inflammatory Activity: Both quinoline and piperidine derivatives have been reported to possess anti-inflammatory properties. Future investigations could explore the ability of 4-(Quinolin-3-yl)piperidin-4-ol to modulate key inflammatory pathways, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, or to inhibit the production of pro-inflammatory cytokines.

Development of Advanced Computational Models for Predictive Capabilities

In the absence of experimental data, computational modeling can provide valuable insights into the potential properties and biological activities of 4-(Quinolin-3-yl)piperidin-4-ol.

Computational Approaches:

Molecular Docking: Docking studies can be employed to predict the binding mode and affinity of 4-(Quinolin-3-yl)piperidin-4-ol and its analogs to the active sites of various known drug targets. nih.govresearchgate.net This can help in prioritizing compounds for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs with corresponding biological activity data is generated, QSAR models can be developed to correlate the structural features of the compounds with their activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds.

ADMET Prediction: In silico models can be utilized to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-(Quinolin-3-yl)piperidin-4-ol derivatives. This early assessment of drug-like properties is crucial for identifying candidates with a higher probability of success in later stages of drug development.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The most effective approach to advancing the chemistry of 4-(Quinolin-3-yl)piperidin-4-ol will involve a synergistic interplay between synthetic chemistry and computational modeling.

Integrated Workflow:

Initial Computational Screening: Virtual screening of a computationally designed library of 4-(Quinolin-3-yl)piperidin-4-ol analogs against various biological targets could identify initial hits.

Targeted Synthesis: The most promising compounds identified through computational methods would then be synthesized.

Biological Evaluation: The synthesized compounds would be tested in vitro to determine their biological activity and validate the computational predictions.

Iterative Refinement: The experimental data would be used to refine and improve the computational models, which in turn would guide the design of the next generation of more potent and selective analogs. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery. rsc.org

By employing this integrated approach, researchers can accelerate the exploration of the chemical space around 4-(Quinolin-3-yl)piperidin-4-ol and potentially unlock its therapeutic potential.

Q & A

Q. Advanced

- Radioligand Binding Assays : Use 3H-LSD as a radioligand in HEK293T cells transfected with 5-HT1F receptors. Competitive binding curves (Ki values) are generated with varying compound concentrations .

- GloSensor cAMP Assays : Measure Gi/o-coupled receptor activity by transiently transfecting cells with cAMP biosensors. Antagonist potency is assessed via inhibition of serotonin-induced cAMP reduction .

- Specificity Screening : Test against a panel of GPCRs (e.g., 5-HT1A, 5-HT2B) to rule off-target effects .

How does 4-(Quinolin-3-yl)piperidin-4-ol modulate insulin secretion and β-cell survival in diabetic models, and what methods are used to assess these effects?

Q. Advanced

- In Vitro Insulin Secretion : Human islets are treated with glucose and compound (e.g., 200 nM), followed by ELISA to measure insulin release .

- In Vivo Glucose Tolerance Tests (GTT) : Diabetic NSG mice receive compound via intraperitoneal injection (20 mg/kg). Blood glucose and plasma insulin levels are monitored pre- and post-glucose challenge .

- β-Cell Survival Assays : Transplanted human islets are analyzed for apoptosis (TUNEL staining) and proliferation (Ki67 labeling) after compound treatment .

What strategies are employed to analyze the structure-activity relationships (SAR) of 4-(Quinolin-3-yl)piperidin-4-ol derivatives in medicinal chemistry research?

Q. Advanced

- Functional Group Substitution : Compare analogs with modified hydroxyl, quinoline, or piperidine groups (e.g., 4-(3-methylphenyl)piperidin-4-ol vs. 4-(4-methylphenyl)piperidin-4-ol) to assess receptor selectivity and potency .

- Pharmacophore Modeling : Use computational tools (e.g., MOE) to identify critical binding motifs, such as the quinoline ring’s role in 5-HT1F antagonism .

- In Silico Docking : Predict interactions with receptor active sites (e.g., 5-HT1F transmembrane domains) using crystallographic data .

What are the recommended safety precautions and handling procedures for 4-(Quinolin-3-yl)piperidin-4-ol during laboratory synthesis?

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritation from volatile intermediates (e.g., acetonitrile) .

- Waste Disposal : Neutralize chlorinated byproducts (e.g., 4-bromoquinoline) before disposal .

How do researchers resolve contradictions in biological activity data for 4-(Quinolin-3-yl)piperidin-4-ol derivatives across different experimental models?

Q. Advanced

- Dose-Response Replication : Repeat assays at multiple concentrations to confirm dose-dependent effects (e.g., insulin secretion vs. β-cell survival) .

- Model Validation : Compare results across in vitro (primary islets) and in vivo (diabetic mice) systems to distinguish compound-specific effects from model artifacts .

- Mechanistic Studies : Use genetic knockdown (e.g., shRNA targeting 5-HT1F) to isolate receptor-mediated pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.